molecular formula C17H19N3O3 B13108292 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- CAS No. 919108-80-8

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)-

Cat. No.: B13108292
CAS No.: 919108-80-8
M. Wt: 313.35 g/mol
InChI Key: WNIBSLPPWDJKLF-UHFFFAOYSA-N
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Description

The compound 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- is a synthetic indazole derivative characterized by substituents at positions 2 (ethyl), 3 (ethoxy), and the carboxamide nitrogen (2-furanylmethyl). Indazole derivatives are of interest due to their diverse biological activities, including kinase inhibition and pesticidal applications .

Properties

CAS No.

919108-80-8

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)indazole-6-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-3-20-17(22-4-2)14-8-7-12(10-15(14)19-20)16(21)18-11-13-6-5-9-23-13/h5-10H,3-4,11H2,1-2H3,(H,18,21)

InChI Key

WNIBSLPPWDJKLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide under basic conditions.

    Attachment of the Furan Ring: This can be done through nucleophilic substitution reactions where a furan derivative is introduced.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indazole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2H-Indazole-6-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound in organic synthesis.

Biology

This compound has been studied for its potential biological activities, particularly:

  • Antimicrobial Properties: Research indicates that certain derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of 2H-indazole have shown effectiveness against Candida albicans and Giardia intestinalis .
  • Anti-inflammatory Effects: The compound has demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential use in anti-inflammatory therapies .

Medicine

In medicinal chemistry, 2H-Indazole-6-carboxamide is being investigated for its therapeutic effects:

  • Drug Development: Its unique pharmacophore makes it a candidate for developing new drugs targeting specific diseases. The compound's interaction with molecular targets can modulate biological pathways, which is crucial for therapeutic efficacy .
Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialCandida albicansInhibition of growth
AntimicrobialGiardia intestinalis12.8 times more active than metronidazole
Anti-inflammatoryCOX-2Inhibition observed

Case Studies

  • Antimicrobial Study : A study published in Molecules evaluated various derivatives of 2H-indazole for their antimicrobial properties. The results highlighted that certain compounds significantly inhibited the growth of Candida species and demonstrated a promising alternative to traditional antimicrobials .
  • COX-2 Inhibition : Another investigation focused on the anti-inflammatory potential of selected indazole derivatives. The study utilized both in vitro and in silico methods to assess the binding affinity to COX-2, revealing that some derivatives exhibited comparable inhibition to established COX inhibitors like rofecoxib .

Mechanism of Action

The mechanism of action of 3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-ethyl group in the target compound provides intermediate lipophilicity compared to 2-methyl (less lipophilic) and 2-butyl (more lipophilic). Ethyl balances solubility and membrane permeability .

N-Substituent Variations :

  • The N-(2-furanylmethyl) group (common in CAS 919107-60-1, 919107-20-3, and 919107-00-9) introduces a heteroaromatic moiety, favoring interactions with biological targets via hydrogen bonding and π-stacking .
  • Replacement with N-(4-phenylbutyl) (CAS 919107-07-6) significantly increases molecular weight and hydrophobicity, likely impacting pharmacokinetics .

Molecular Weight and Bioavailability :

  • Compounds with molecular weights < 350 g/mol (e.g., CAS 919107-60-1) are more likely to comply with Lipinski’s rule of five for drug-likeness, while heavier analogs (e.g., CAS 919107-07-6) may face challenges in absorption .

Biological Activity

2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- (CAS Number: 919108-80-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C17H19N3O
Molecular Weight 283.35 g/mol
IUPAC Name 3-Ethoxy-2-ethyl-2H-indazole-6-carboxamide
InChI Key TBD

Antimicrobial Activity

Recent studies have shown that indazole derivatives, including 2H-Indazole-6-carboxamide compounds, exhibit significant antimicrobial properties. For instance, a study indicated that certain indazole derivatives demonstrated potent activity against various pathogens, including protozoa and bacteria. The synthesized compounds were often found to be more effective than the standard drug metronidazole against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .

Table 1: Antimicrobial Activity of Indazole Derivatives

Compound IDPathogenIC50 (µM)Comparison to Metronidazole
Compound 18G. intestinalis0.7812.8 times more active
Compound 23C. albicans1.5More active
Compound 10T. vaginalis0.95Comparable

Anti-inflammatory Properties

Indazole derivatives have also been evaluated for their anti-inflammatory effects. The presence of specific substituents on the indazole ring can enhance their activity against inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Antiprotozoal Activity : A comprehensive study synthesized several indazole derivatives and evaluated their activity against protozoal infections. The results showed that certain compounds displayed remarkable potency compared to traditional treatments .
  • Evaluation of Antimicrobial Potency : Another research effort focused on the dual action of indazole derivatives against both bacterial and protozoal infections, revealing a significant improvement in efficacy over existing drugs .

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